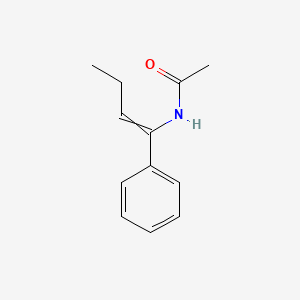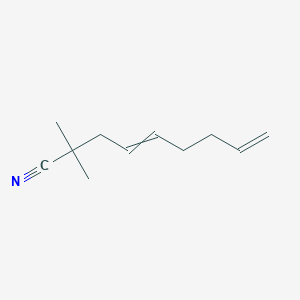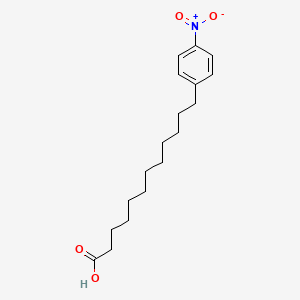
12-(4-Nitrophenyl)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-Nitrophenyl)dodecanoic acid: is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of a 4-nitrophenyl group attached to the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitrophenyl)dodecanoic acid typically involves the esterification of dodecanoic acid with 4-nitrophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: 12-(4-Nitrophenyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: 12-(4-Aminophenyl)dodecanoic acid.
Reduction: 12-(4-Nitrophenyl)dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 12-(4-Nitrophenyl)dodecanoic acid is used as a model substrate in various chemical reactions to study reaction mechanisms and kinetics. It is also used in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with esterases and lipases. It serves as a substrate in chromogenic assays to evaluate enzyme activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 12-(4-Nitrophenyl)dodecanoic acid involves its interaction with specific enzymes, such as esterases and lipases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and dodecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometric methods, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl decanoate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl stearate
Comparison: 12-(4-Nitrophenyl)dodecanoic acid is unique due to its longer carbon chain compared to other similar compounds like 4-nitrophenyl butyrate and 4-nitrophenyl decanoate. This longer chain length can influence its solubility, reactivity, and interaction with enzymes. Additionally, the presence of the nitro group provides a useful chromophore for spectrophotometric analysis, making it a valuable tool in biochemical assays.
Properties
CAS No. |
144146-28-1 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
12-(4-nitrophenyl)dodecanoic acid |
InChI |
InChI=1S/C18H27NO4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21) |
InChI Key |
SXYJHRQMXGJSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)

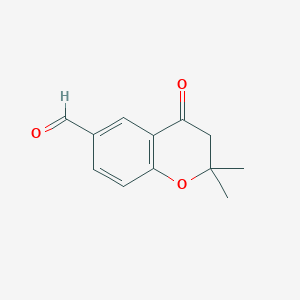
![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)


![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
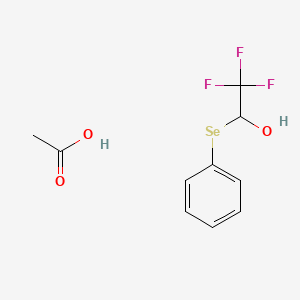
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)


